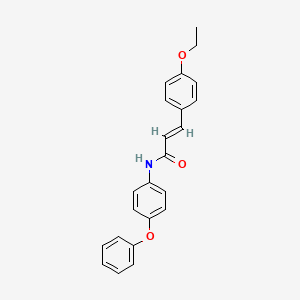![molecular formula C21H25FN6O B2619617 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 1207045-97-3](/img/structure/B2619617.png)
4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic molecule characterized by a fluorophenyl group, a methylpiperidinyl group, a pyrazolo[3,4-d]pyrimidin core, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine, followed by the introduction of the morpholine and methylpiperidinyl groups through nucleophilic substitution reactions. These reactions often require specific catalysts, solvents, and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up using batch or continuous flow reactors. The process would involve optimizing reaction parameters, such as temperature, pressure, and reaction time, to achieve consistent product quality. Purification steps, including crystallization, distillation, or chromatography, would be employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: Often leads to the formation of oxidized derivatives with different functional groups.
Reduction: Involves the addition of hydrogen atoms, potentially altering the compound's electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, leading to the introduction or replacement of functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and alkylating agents. Reaction conditions vary depending on the specific transformation, but commonly involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions are typically derivatives of the original compound with altered functional groups, which can exhibit different chemical and physical properties. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Biology
Biologically, 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine has shown potential in modulating biological pathways, suggesting its utility in drug discovery and development. Its structure can be optimized for better binding affinity and specificity towards biological targets.
Medicine
Medically, it is explored for its potential therapeutic properties. Research indicates its usefulness in developing new treatments for various diseases, particularly those involving dysfunctional signaling pathways.
Industry
In industrial applications, this compound might be used in the development of new materials with unique electronic, optical, or mechanical properties. Its complex structure allows for modifications that can tailor these properties to specific industrial needs.
作用機序
The compound exerts its effects through various mechanisms, depending on the context. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved often include inhibition or activation of signaling cascades, leading to altered cellular responses.
類似化合物との比較
Compared to other heterocyclic compounds, 4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine stands out due to its unique combination of functional groups and structural elements Similar compounds might include those with pyrazolo[3,4-d]pyrimidine cores but differ in the nature and position of substituent groups
Examples of similar compounds include:
4-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
Morpholine derivatives with various substitutions on the morpholine ring
Conclusion
The compound this compound represents a versatile and valuable molecule in scientific research. Its unique structure and diverse reactivity make it an important subject of study in chemistry, biology, medicine, and industry, offering potential advancements in each of these fields.
特性
IUPAC Name |
4-[1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O/c1-15-6-8-27(9-7-15)21-24-19(26-10-12-29-13-11-26)18-14-23-28(20(18)25-21)17-4-2-16(22)3-5-17/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISJFGQBMFESMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2619537.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2619539.png)
![N-(2-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2619541.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2619542.png)

![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2619545.png)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2619546.png)
![N-[(1-hydroxycyclopentyl)methyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2619547.png)



![6-Phenyl-5-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2619556.png)

